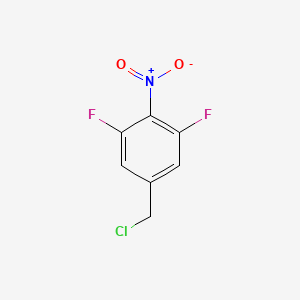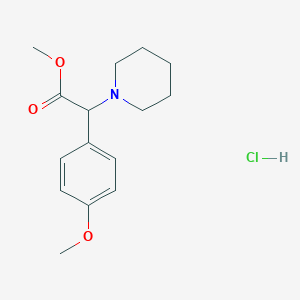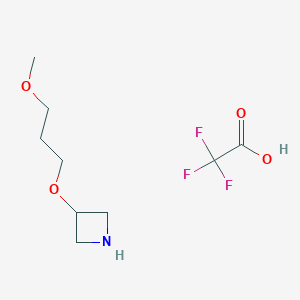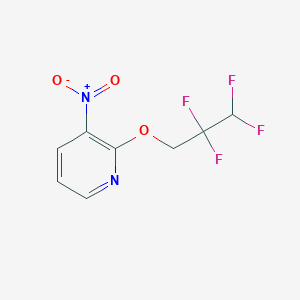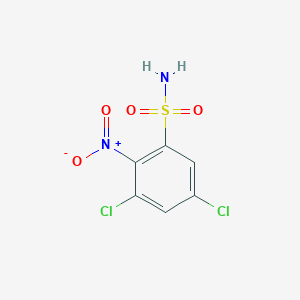
2',3'-Difluoro-5'-nitrophenacyl chloride
Vue d'ensemble
Description
2’,3’-Difluoro-5’-nitrophenacyl chloride is an organic compound with the molecular formula C8H4ClF2NO3 It is a derivative of phenacyl chloride, where the phenyl ring is substituted with two fluorine atoms at the 2’ and 3’ positions and a nitro group at the 5’ position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Difluoro-5’-nitrophenacyl chloride typically involves the chlorination of a precursor compound followed by nitration and fluorination steps. One common method starts with the chlorination of 2’,3’-difluoroacetophenone to form 2’,3’-difluoro-5’-chlorophenacyl chloride. This intermediate is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5’ position, resulting in the formation of 2’,3’-Difluoro-5’-nitrophenacyl chloride .
Industrial Production Methods
Industrial production of 2’,3’-Difluoro-5’-nitrophenacyl chloride follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. The use of advanced purification techniques, such as recrystallization and chromatography, ensures high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2’,3’-Difluoro-5’-nitrophenacyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the phenacyl chloride moiety can be replaced by nucleophiles such as amines, thiols, and alcohols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or metal hydrides like lithium aluminum hydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenacyl derivatives.
Reduction: Formation of 2’,3’-difluoro-5’-aminophenacyl chloride.
Oxidation: Formation of 2’,3’-difluoro-5’-nitrobenzoic acid or corresponding ketones.
Applications De Recherche Scientifique
2’,3’-Difluoro-5’-nitrophenacyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving nitro and fluoro groups.
Medicine: Potential use in the development of new drugs due to its unique chemical properties, such as increased metabolic stability and bioavailability.
Mécanisme D'action
The mechanism of action of 2’,3’-Difluoro-5’-nitrophenacyl chloride involves its interaction with biological molecules through its reactive functional groups. The nitro group can participate in redox reactions, while the phenacyl chloride moiety can undergo nucleophilic substitution, allowing it to modify proteins and other biomolecules. These interactions can affect various molecular targets and pathways, leading to changes in cellular functions and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2’,3’-Difluoroacetophenone: Lacks the nitro and chloride groups, making it less reactive.
5’-Nitrophenacyl chloride: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
2’,3’-Difluoro-4’-nitrophenacyl chloride: Similar structure but with the nitro group at the 4’ position, leading to different steric and electronic effects.
Uniqueness
2’,3’-Difluoro-5’-nitrophenacyl chloride is unique due to the presence of both fluorine and nitro groups, which impart distinct electronic and steric properties. These modifications enhance its reactivity and stability, making it a valuable compound for various applications in research and industry .
Propriétés
IUPAC Name |
2-chloro-1-(2,3-difluoro-5-nitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF2NO3/c9-3-7(13)5-1-4(12(14)15)2-6(10)8(5)11/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHOMTPHPNXIIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)CCl)F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






